Propan-2-yl 2-ethyl-5-(oxan-2-ylperoxy)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-ethyl-5-(oxan-2-ylperoxy)hexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-ethyl-5-(oxan-2-ylperoxy)hexanoate typically involves esterification reactions. Esterification is a chemical reaction between an acid and an alcohol, usually in the presence of a catalyst. The specific synthetic route for this compound would involve the reaction of 2-ethylhexanoic acid with propan-2-ol and oxan-2-ylperoxy .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 2-ethyl-5-(oxan-2-ylperoxy)hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of peroxides or other oxidized products.
Reduction: This reaction involves the gain of electrons and can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hyd
Eigenschaften
Molekularformel |
C16H30O5 |
---|---|
Molekulargewicht |
302.41 g/mol |
IUPAC-Name |
propan-2-yl 2-ethyl-5-(oxan-2-ylperoxy)hexanoate |
InChI |
InChI=1S/C16H30O5/c1-5-14(16(17)19-12(2)3)10-9-13(4)20-21-15-8-6-7-11-18-15/h12-15H,5-11H2,1-4H3 |
InChI-Schlüssel |
RQCSSJQHJAFCIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(C)OOC1CCCCO1)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.